

# Spectroscopic and Synthetic Profile of 2-Bromoethyl N,N-Dimethylcarbamate: A Technical Guide

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## Compound of Interest

Compound Name: 2-bromoethyl N,N-dimethylcarbamate

Cat. No.: B2543142

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for **2-bromoethyl N,N-dimethylcarbamate**. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents predicted spectroscopic values and a plausible experimental protocol based on established chemical principles. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-bromoethyl N,N-dimethylcarbamate**. These predictions are based on computational models and empirical data for analogous chemical structures. It is important to note that experimental verification is required for confirmation.

## Mass Spectrometry

Predicted mass spectrometry data for various adducts of **2-bromoethyl N,N-dimethylcarbamate** are presented below. This data is useful for the identification of the

compound in mass spectrometric analyses.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	195.99677
[M+Na] <sup>+</sup>	217.97871
[M-H] <sup>-</sup>	193.98221
[M+NH <sub>4</sub> ] <sup>+</sup>	213.02331
[M+K] <sup>+</sup>	233.95265
[M+H-H <sub>2</sub> O] <sup>+</sup>	177.98675
[M+HCOO] <sup>-</sup>	239.98769
[M+CH <sub>3</sub> COO] <sup>-</sup>	254.00334

## Predicted <sup>1</sup>H NMR Spectroscopy

The predicted <sup>1</sup>H NMR chemical shifts for **2-bromoethyl N,N-dimethylcarbamate** in CDCl<sub>3</sub> are outlined below. The multiplicity, integration, and proposed assignments are also included.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.30	Triplet (t)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> Br
~3.50	Triplet (t)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> Br
~2.95	Singlet (s)	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

## Predicted <sup>13</sup>C NMR Spectroscopy

The predicted <sup>13</sup>C NMR chemical shifts for **2-bromoethyl N,N-dimethylcarbamate** in CDCl<sub>3</sub> are provided in the following table.

Chemical Shift (ppm)	Assignment
~156	C=O (Carbamate)
~65	-O-CH <sub>2</sub> -CH <sub>2</sub> Br
~36	-N(CH <sub>3</sub> ) <sub>2</sub>
~29	-O-CH <sub>2</sub> -CH <sub>2</sub> Br

## Predicted Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption bands for **2-bromoethyl N,N-dimethylcarbamate** are listed below. These frequencies correspond to the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
~2930-2850	C-H stretch (alkane)
~1700	C=O stretch (carbamate)
~1465	C-H bend (alkane)
~1260	C-O stretch (ester)
~1180	C-N stretch (amine)
~650	C-Br stretch (alkyl halide)

## Proposed Experimental Protocol: Synthesis of 2-Bromoethyl N,N-Dimethylcarbamate

This section outlines a plausible and detailed experimental protocol for the synthesis of **2-bromoethyl N,N-dimethylcarbamate** from commercially available starting materials. This procedure is based on standard organic synthesis methodologies for the formation of carbamates.

Reaction Scheme:

2-Bromoethanol + N,N-Dimethylcarbamoyl chloride → **2-Bromoethyl N,N-dimethylcarbamate** + HCl

Materials and Reagents:

- 2-Bromoethanol
- N,N-Dimethylcarbamoyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et<sub>3</sub>N) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

- **Reaction Setup:** To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 2 M concentration relative to 2-bromoethanol).
- **Base Addition:** Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- **Carbamoyl Chloride Addition:** Dissolve N,N-dimethylcarbamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the N,N-dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

- **Workup:** Upon completion of the reaction, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution (2 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-bromoethyl N,N-dimethylcarbamate**.

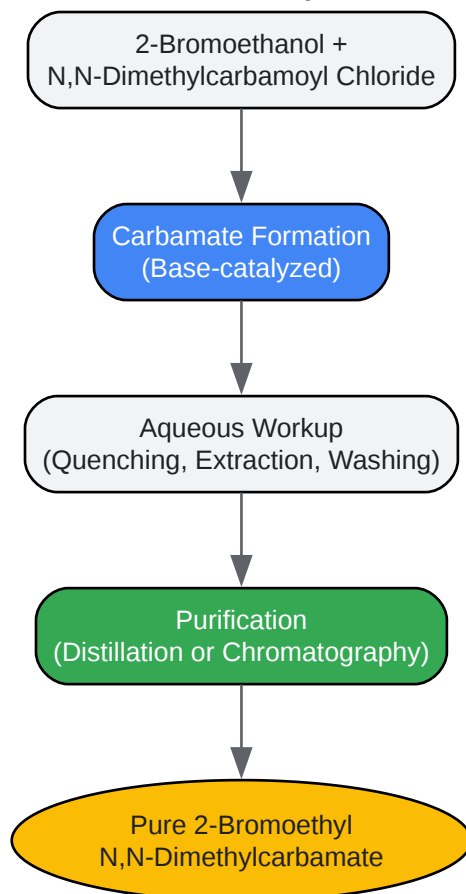
Characterization:

The structure and purity of the synthesized **2-bromoethyl N,N-dimethylcarbamate** should be confirmed using the spectroscopic methods outlined above ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS).

## Workflow and Logic Diagrams

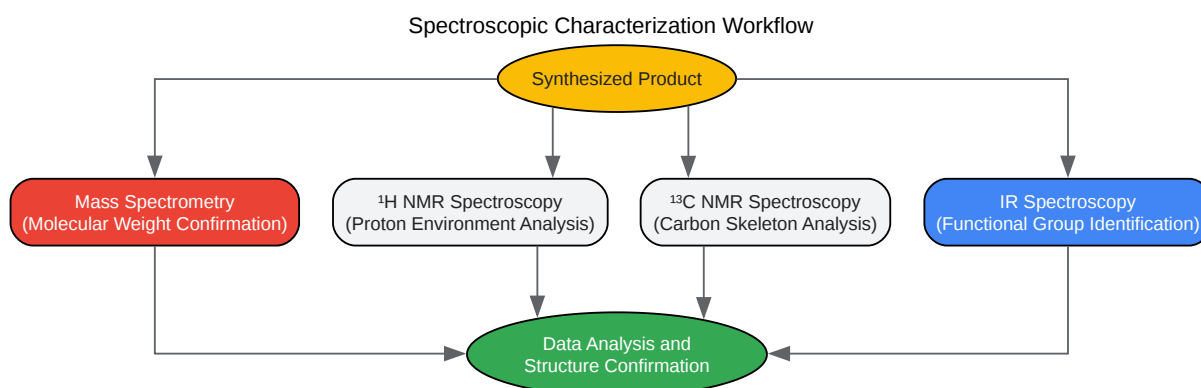
The following diagrams, generated using Graphviz, illustrate the proposed synthetic and analytical workflow for **2-bromoethyl N,N-dimethylcarbamate**.

## Synthesis Workflow for 2-Bromoethyl N,N-Dimethylcarbamate



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Caption: Proposed synthesis workflow for **2-bromoethyl N,N-dimethylcarbamate**.



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Caption: Workflow for the spectroscopic characterization of the synthesized product.

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